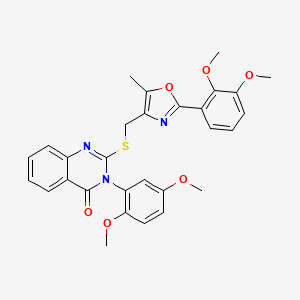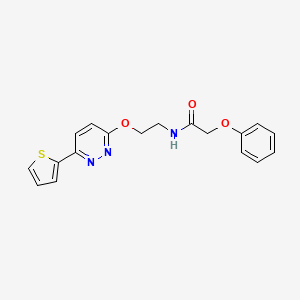![molecular formula C12H17Cl2N B2843628 2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride CAS No. 1909327-53-2](/img/structure/B2843628.png)
2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1909327-53-2 . It has a molecular weight of 246.18 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H16ClN.ClH/c1-12(7-2-8-14-12)9-10-3-5-11(13)6-4-10;/h3-6,14H,2,7-9H2,1H3;1H . This code provides a specific string of characters that describes the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 246.18 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Synthesis of Novel Compounds : Alpha-nitro ketones, structurally related to "2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride," have been utilized as electrophiles and nucleophiles in the synthesis of compounds aimed at probing Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction, demonstrating the role of similar structures in developing biological probes (Zhang, Tomizawa, & Casida, 2004).
Catalytic Applications : Platinum-catalyzed intramolecular hydroamination of unactivated olefins with secondary alkylamines, leading to the formation of pyrrolidine derivatives, showcases the compound's potential role in facilitating complex chemical reactions (Bender & Widenhoefer, 2005).
Pharmacological and Biological Research
Anticonvulsant Activity : The synthesis of 3-aminopyrroles and their testing for anticonvulsant activity highlights the therapeutic potential of compounds with similar structures in treating neurological disorders. The structure-activity relationships derived from these studies provide valuable insights for future drug development (Unverferth et al., 1998).
Synthetic Methodologies for Medicinal Chemistry : The development of 4-fluoropyrrolidine-2-carbonyl fluorides as synthons for medicinal chemistry applications, such as dipeptidyl peptidase IV inhibitors, underlines the importance of efficient synthetic routes in creating compounds for therapeutic use (Singh & Umemoto, 2011).
Environmental and Sensory Applications
- Detection of Explosives : The synthesis of a highly emissive carboxylated pyrrolidine-fused chlorin for optical sensing of TATP vapors exemplifies the application of related compounds in environmental monitoring and safety. This research demonstrates how chemical synthesis can lead to innovative solutions for detecting hazardous materials (Vargas et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methyl]-2-methylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c1-12(7-2-8-14-12)9-10-3-5-11(13)6-4-10;/h3-6,14H,2,7-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGJFMUDPZLGHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2843548.png)
![2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2843549.png)
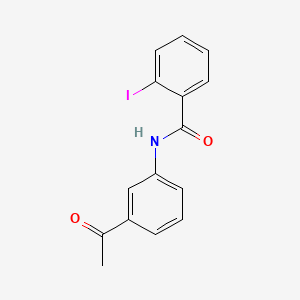
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2843552.png)
![5-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methylphenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2843554.png)
![Propyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2843556.png)
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2843559.png)

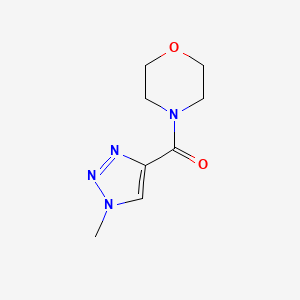

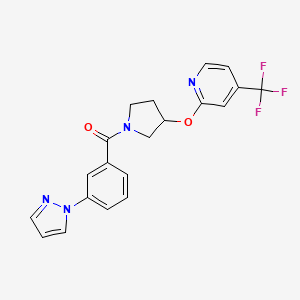
![Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2843566.png)
